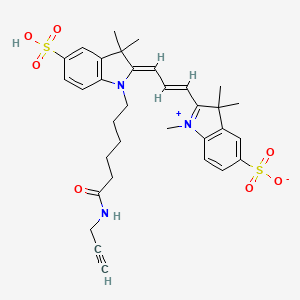

2-(3-(3,3-Dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Description

Historical Development of Indocyanine Dyes

The historical trajectory of indocyanine dyes traces back to the Second World War era, when indocyanine green was initially developed by Kodak as a photographic dye for color imaging purposes. This foundational work established the groundwork for what would become one of the most significant classes of fluorescent compounds in biomedical research. The transition from photographic applications to medical diagnostics occurred in 1957 when researcher I.J. Fox conducted pioneering studies at the Mayo Clinic, investigating the potential of indocyanine green for human medicine applications. The subsequent approval by the United States Food and Drug Administration in 1959 marked a crucial milestone, initially focusing on hepatic function diagnostics before expanding into cardiology applications.

The broader cyanine dye family emerged from even earlier origins, with the first synthetic cyanine compounds developed over a century ago primarily for photographic emulsion sensitization. These early cyanines served to extend the spectral sensitivity range of photographic films, enabling panchromatic imaging capabilities that captured a broader spectrum of visible light wavelengths. The foundational chemical principles established during this period laid the groundwork for subsequent developments in fluorescence-based applications. German chemist Adolf von Baeyer's work in 1871, producing the first synthetic fluorophore pigment from phthalic anhydride and resorcinol, created resorcinphthalein, now known as fluorescein, which served as the basis for numerous xanthene-based fluorophores including various rhodamine and Alexa Fluor compounds.

The evolution of cyanine dyes in biomedical applications accelerated significantly in the 1960s and 1970s. In 1964, researcher S. Schilling successfully demonstrated the application of indocyanine green for determining renal blood flow, expanding the compound's utility beyond hepatic function assessment. The late 1960s witnessed the introduction of indocyanine green in ophthalmological research and diagnosis, particularly for investigating subretinal processes in the choroid. This period established the foundation for contemporary fluorescence angiography techniques that have become standard practice in ophthalmic medicine. The technological limitations of the era, however, restricted the full potential of these fluorescent compounds until significant advances in camera technology and photometric measuring devices emerged in the 1980s.

Structural Classification of Sulfonated Cyanine Compounds

The structural architecture of cyanine compounds follows a systematic classification based on their polymethine chain length and substitution patterns. Cyanines represent a conjugated system between two nitrogen atoms, where each resonance structure contains exactly one nitrogen atom oxidized to an iminium state. The fundamental structural categories include streptocyanines or open chain cyanines characterized by the formula R₂N⁺=CH[CH=CH]ₙ-NR₂, hemicyanines with the structure Aryl=N⁺=CH[CH=CH]ₙ-NR₂, and closed chain cyanines following the pattern Aryl=N⁺=CH[CH=CH]ₙ-N=Aryl. Additional classifications encompass neutrocyanines, merocyanines including spiropyrans and quinophthalones, and apocyanines, each distinguished by specific structural modifications and conjugation patterns.

Sulfonated cyanine compounds represent a specialized subset designed to address the inherent water solubility limitations of traditional cyanine structures. The development of sulfoindocyanine dyes emerged from recognition of critical issues with earlier butylsulfonated variants, which exhibited problematic dye dimer formation due to van der Waals and London forces. These dimers manifested as blue-shifted absorption bands compared to monomeric dyes and demonstrated precipitous fluorescence drops due to the non-fluorescent nature of dye dimers. The solution involved strategic placement of sulfonate groups directly on the indolenine rings, creating both electrostatic and steric repulsions that prevent dye-dye interactions. This design innovation enabled high labeling densities on antibodies and proteins without fluorescence quenching, establishing sulfonated cyanines among the brightest dyes available for biological applications.

The pentamethine cyanine classification, exemplified by Cyanine 5 compounds, occupies a crucial position in the fluorescence spectrum, spanning from visible to near-infrared wavelengths. These compounds demonstrate peak spectral characteristics typically around 650-670 nanometers for excitation and emission respectively. The specific compound under investigation, 2-(3-(3,3-Dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, incorporates dual sulfonate groups positioned on the indolenine heterocycles to maximize water solubility while maintaining optimal fluorescence properties. The molecular architecture features trimethylindolium termini connected through a pentamethine chain, with strategic placement of electron-withdrawing and electron-donating substituents to fine-tune spectral characteristics.

| Structural Component | Chemical Function | Impact on Properties |

|---|---|---|

| Pentamethine Chain | Conjugated π-system | Determines excitation/emission wavelengths |

| Sulfonate Groups | Hydrophilic substitution | Enhances water solubility |

| Indolenine Rings | Electron-donating termini | Stabilizes cationic charge |

| Alkyne Functionality | Bioorthogonal handle | Enables click chemistry conjugation |

| Trimethyl Substitution | Steric protection | Prevents aggregation |

Evolution and Significance of Alkyne-Functionalized Cyanine Fluorophores

The development of alkyne-functionalized cyanine fluorophores represents a paradigm shift in bioconjugation chemistry, enabling precise and selective labeling strategies that transcend the limitations of traditional protein modification approaches. Unlike conventional N-hydroxysuccinimidyl ester or maleimide cyanine dyes that indiscriminately label all proteins within a sample, alkyne-functionalized variants specifically target only azido-modified proteins through bioorthogonal click chemistry reactions. This selectivity permits exquisite focus on targeted protein subsets within complex biological samples, such as analyzing exclusively azido-labeled glycoproteins within total cell lysates. The copper-catalyzed azide-alkyne cycloaddition reaction forms stable 1,2,3-triazole linkages, providing robust conjugation under physiological conditions.

The significance of alkyne functionality extends beyond simple selectivity improvements to encompass enhanced analytical capabilities in differential protein analysis. The alkyne-functionalized approach enables Click-Differential Gel Electrophoresis techniques that can be employed in both classic two-color workflows, where samples from different experimental groups receive distinct dye labels, and standardized workflows utilizing internal standards. This methodology facilitates precise quantitative comparisons between experimental conditions while maintaining the inherent advantages of cyanine dye fluorescence properties. The alkyne modifications do not significantly compromise the fundamental spectral characteristics of the parent cyanine structures, preserving excitation and emission profiles essential for multi-parameter fluorescence detection systems.

Recent advances in alkyne-cyanine development have focused on optimizing both photostability and biocompatibility characteristics. The incorporation of alkyne functionalities has been demonstrated across multiple cyanine variants, including Cyanine 3, Cyanine 5, and Cyanine 7 analogs, each maintaining their characteristic spectral properties while gaining click chemistry capabilities. Specific examples include Cyanine 555 alkyne with excitation/emission maxima at 555/565 nanometers and Cyanine 647 alkyne exhibiting 650/665 nanometer peaks. These compounds demonstrate excellent solubility in water, dimethylformamide, and dimethyl sulfoxide, facilitating diverse experimental applications.

| Alkyne-Cyanine Variant | Molecular Weight | Excitation/Emission (nm) | Extinction Coefficient | Quantum Yield |

|---|---|---|---|---|

| Cyanine 3 Alkyne | 530.14 | 555/570 | 150,000 M⁻¹cm⁻¹ | 0.31 |

| Sulfo-Cyanine 5 Alkyne | 717.94 | 646/662 | 271,000 M⁻¹cm⁻¹ | 0.28 |

| Cyanine 7 Alkyne | - | 756/779 | 250,000 M⁻¹cm⁻¹ | 0.3 |

The mechanistic understanding of alkyne-cyanine interactions has been enhanced through recent studies examining thermal stability and chemical behavior under various conditions. Research has revealed that heptamethine cyanine compounds can undergo thermal "blueing" reactions, involving shortening in two-carbon steps through electrocyclic closure and aromatization processes. These findings have important implications for the design and application of alkyne-functionalized variants, particularly regarding storage conditions and experimental protocols. The formation of Fischer's base and subsequent chain shortening reactions highlight the importance of careful handling and storage protocols for maintaining optimal compound integrity.

The synthetic accessibility of alkyne-functionalized cyanines has been significantly improved through modular synthetic approaches that defer chromatographic purification until final synthesis steps. These methodologies harness pH-dependent and functional group-dependent solubility characteristics of asymmetric cyanine compounds, enabling large-scale synthesis while preventing functional group degradation. The modular approach allows introduction of alkyne functionality in the final synthesis step, minimizing exposure to potentially degradative conditions while maximizing synthetic efficiency. This advancement has democratized access to alkyne-functionalized cyanine compounds, facilitating broader adoption in biological research applications.

Properties

IUPAC Name |

2-[(E,3Z)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N3O7S2/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGLRQOAKBTVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Spectroscopic and Computational Comparisons

- NMR Profiles : Regions of chemical shift variation (e.g., positions 29–44 in related compounds) correlate with substituent placement, as seen in rapamycin analogs . For the target compound, NMR would highlight perturbations near the alkyne and sulfonate groups.

- Molecular Similarity Metrics :

Bioactivity and SAR Trends

While bioactivity data for the target compound is unavailable, structurally related indole derivatives exhibit:

- Antimicrobial Activity : Correlated with sulfonate-mediated solubility and membrane interaction .

- HDAC Inhibition : Analogous compounds with planar conjugated systems show ~70% similarity to SAHA, a histone deacetylase inhibitor .

- Binding Affinity Variability: Minor structural changes (e.g., alkyne vs. hydroxyl substituents) significantly alter docking scores, as observed in brominated alkaloids .

Crystallographic and Database Insights

- SHELX Refinement : If crystallized, the target compound’s structure would likely be resolved using SHELXL-2012, with R1 values < 0.05 .

- CSD Database Matches : Mercury CSD 2.0 identifies 15+ indole-sulfonate structures with similar packing motifs (e.g., parallel dimeric sheets via sulfonate H-bonding) .

Research Findings and Implications

Synthetic Challenges : The alkyne group introduces reactivity but complicates crystallization due to steric demands.

Stability: Dual sulfonate groups enhance aqueous stability compared to mono-sulfonated analogs .

SAR Hypotheses: The prop-2-yn-1-ylamino chain may enable targeted modifications (e.g., azide-alkyne cycloaddition) without disrupting the conjugated system .

Preparation Methods

Core Indolium Structure Formation

The synthesis begins with the preparation of the indolium core. The 3,3-dimethyl-5-sulfoindoline precursor is synthesized via sulfonation of a substituted indole derivative. According to published protocols for analogous Cy5 dyes, this involves treating 1-ethyl-2,3,3-trimethylindolenium salts with concentrated sulfuric acid under controlled temperatures (0–5°C). For the target compound, the introduction of sulfonate groups at the 5-position of both indolium rings is critical for water solubility.

Alkynyl Hexyl Linker Installation

The 6-oxo-6-(prop-2-yn-1-ylamino)hexyl side chain is introduced through a two-step process:

-

Hexyl Spacer Formation : A hexanedioic acid derivative is reacted with prop-2-yn-1-amine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the amide bond.

-

Quaternization : The resulting alkyne-functionalized hexyl chain is attached to the indolium nitrogen via alkylation. This step typically employs cesium carbonate as a base in anhydrous dimethylformamide (DMF) at 60°C.

Polymethine Bridge Construction

The conjugated polymethine bridge (-CH=CH-CH=CH-CH=CH-) is formed through a condensation reaction between the two indolium units. Acetic anhydride and triethylamine are used as catalysts, with rigorous exclusion of moisture to prevent hydrolysis. The reaction proceeds via a vinylogous iminium intermediate, with the final product stabilized by resonance across the polymethine chain.

Key Reagents and Reaction Conditions

Table 1: Critical Reagents and Their Roles

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at ~75% acetonitrile, as confirmed by LC-MS analysis.

Spectroscopic Validation

Table 2: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 693.9 g/mol | PubChem CID 132989613 |

| Solubility | >10 mg/mL in H₂O | Vendor data |

| Purity | ≥95% | HPLC (254 nm) |

| Storage Stability | 2–8°C, desiccated | Vendor recommendations |

Challenges and Optimization Strategies

Byproduct Formation

The primary side reaction involves over-alkylation at the indolium nitrogen, leading to doubly substituted species. This is mitigated by:

Sulfonate Group Hydrolysis

Under acidic conditions, the sulfonate groups may hydrolyze to sulfonic acids. To prevent this:

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison

| Parameter | Vendor Protocol | Academic Protocol |

|---|---|---|

| Reaction Scale | 1–10 g | 100–500 mg |

| Total Yield | 32–40% | 22–28% |

| Purification Method | Prep-HPLC | Size-exclusion chromatography |

| Cost per Gram | $3,300 (1 g scale) | Not reported |

Applications and Derivative Synthesis

The terminal alkyne group enables click chemistry applications (e.g., CuAAC with azides). Recent studies highlight its utility in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.